molecular formula C19H20ClN5O2 B2489935 9-(3-chloro-4-methylphenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 922452-48-0

9-(3-chloro-4-methylphenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2489935
CAS No.: 922452-48-0
M. Wt: 385.85
InChI Key: PWOYGOXEXDGQQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3-chloro-4-methylphenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a useful research compound. Its molecular formula is C19H20ClN5O2 and its molecular weight is 385.85. The purity is usually 95%.
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Scientific Research Applications

Neurodegenerative Diseases Treatment

  • The compound has been investigated for its potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's. A study developed a library of tetrahydropyrimido[2,1-f]purinediones with various substituents, evaluating their interaction with adenosine receptors and monoamine oxidases (MAOs), key targets in neurodegenerative diseases. This led to the discovery of potent MAO-B inhibitors and dual-target adenosine receptor antagonists, suggesting a role in neurodegeneration treatment (Koch et al., 2013).

Anti-Inflammatory Properties

  • A series of substituted analogues based on the pyrimidopurinedione ring system, similar in structure to the given compound, exhibited significant anti-inflammatory activity. This was observed in a chronic inflammation model, indicating potential applications in inflammation-related conditions (Kaminski et al., 1989).

Multitarget Drugs for Neurodegenerative Diseases

  • Pyrimido[2,1-f]purinediones have been synthesized and evaluated as multitarget drugs combining adenosine receptor antagonistic activity with MAO-B blockade. This dual-target approach may provide symptomatic relief and disease-modifying effects for neurodegenerative diseases, particularly Parkinson's disease (Załuski et al., 2019).

Binding Affinity and Adenosine Receptors

  • The affinities of pyrimido- and tetrahydropyrazino[2,1-f]purinediones for adenosine receptors (ARs) have been studied, indicating significant antagonist effects against specific AR subtypes. This suggests their potential in therapies targeting adenosine receptors (Priego et al., 2002).

Properties

IUPAC Name

9-(3-chloro-4-methylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O2/c1-4-8-25-17(26)15-16(22(3)19(25)27)21-18-23(9-5-10-24(15)18)13-7-6-12(2)14(20)11-13/h4,6-7,11H,1,5,8-10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOYGOXEXDGQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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